Bicyclo[2.2.1]heptan-2-amine
Overview
Description
Bicyclo[2.2.1]heptan-2-amine, also known as norbornan-2-amine, is a bicyclic amine with the molecular formula C7H13N. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a seven-membered ring with a bridgehead nitrogen atom. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Mechanism of Action
Target of Action
Bicyclo[2.2.1]heptan-2-amine, also known as norbornylamine, has been found to interact with several targets. It has been identified as a selective antagonist for the CXC chemokine receptor 2 (CXCR2) . CXCR2 is a G-protein coupled receptor that corresponds to cytokines of the CXC chemokine family . This receptor plays a crucial role in the immune response and inflammation, and its antagonism has been proposed as a strategy for the treatment of metastatic cancer . Additionally, norbornylamine derivatives have been designed as uncompetitive antagonists at the NMDA receptor at the phencyclidine (PCP) binding site .
Mode of Action
This compound interacts with its targets by binding to them and inhibiting their activity. For instance, it exhibits good antagonistic activity against CXCR2 . This means it binds to the CXCR2 receptor and prevents its activation, thereby inhibiting the downstream effects of this receptor . Similarly, as an uncompetitive antagonist at the NMDA receptor, it binds to the PCP site and inhibits the receptor’s activity .
Biochemical Pathways
The antagonism of CXCR2 by this compound affects the signaling pathways associated with this receptor. CXCR2 can be activated by several chemokines, including interleukin-8 (IL-8) and granulocyte chemotactic protein-2 . By inhibiting CXCR2, this compound can potentially disrupt these signaling pathways and their downstream effects .
Pharmacokinetics
In vivo pharmacokinetic studies in rats have indicated that this compound has an excellent PK profile . It showed an extremely high stability in simulated intestinal fluid (SIF) and simulated gastric fluid (SGF), as well as in rat and human plasma . This suggests that the compound may have good bioavailability, but its metabolism in the liver could be a factor affecting its pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic activity against its targets. For instance, by inhibiting CXCR2, it can potentially reduce inflammation and immune responses mediated by this receptor . Furthermore, it has been suggested that this compound and its derivatives could have therapeutic potential in the treatment of neurodegenerative disorders and other glutamate-dependent disorders .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the gastrointestinal tract can affect the stability and absorption of the compound . Furthermore, the presence of other substances in the body, such as food or other drugs, could potentially affect its pharmacokinetics and pharmacodynamics21]heptan-2-amine.
Biochemical Analysis
Biochemical Properties
Bicyclo[2.2.1]heptan-2-amine has been identified as a selective antagonist for the chemokine receptor CXCR2 . It interacts with this receptor, which corresponds to cytokines of the CXC chemokine family . The nature of these interactions involves the compound exhibiting good antagonistic activity .
Cellular Effects
The effects of this compound on cells are primarily related to its antagonistic activity against the CXCR2 receptor . This influences cell function by potentially blocking the receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the CXCR2 receptor . This binding interaction can lead to the inhibition of the receptor, thereby altering gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown high stability in simulated intestinal fluid (SIF), simulated gastric fluid (SGF), as well as in rat and human plasma . It does not show stability in rat and human liver microsomes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]heptan-2-amine can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.1]heptan-2-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an
Properties
IUPAC Name |
bicyclo[2.2.1]heptan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEPPYVOSGKWVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40953127 | |
Record name | Bicyclo[2.2.1]heptan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
822-98-0, 7242-92-4, 31002-73-0 | |
Record name | 2-Aminonorbornane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=822-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bicyclo(2.2.1)heptan-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | exo-2-Bornanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007242924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | endo-2-Aminonorbornane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031002730 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Norbornanamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]heptan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40953127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[2.2.1]heptan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Exo-2-bornanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.861 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: How do Bicyclo[2.2.1]heptan-2-amine derivatives interact with their targets and what are the downstream effects?
A: Research indicates that certain this compound derivatives exhibit affinity for nicotinic acetylcholine receptors (nAChRs) [, ]. Specifically, they demonstrate varying degrees of agonism and antagonism at α4β2, α7, and α3β2 nAChR subtypes []. These subtypes are implicated in a range of neurological processes, including cognition, memory, and reward pathways. Additionally, some derivatives have been explored for their potential as NMDA receptor antagonists at the phencyclidine (PCP) binding site []. This interaction suggests potential therapeutic applications in conditions involving NMDA receptor dysfunction, such as neurodegenerative disorders.
Q2: What is the impact of structural modifications on the activity, potency, and selectivity of this compound derivatives?
A: Structure-activity relationship (SAR) studies reveal that modifications to the this compound scaffold significantly influence its pharmacological profile. For instance, in a series of 3-(pyridin-3-yl)bicyclo[2.2.1]heptan-2-amines, the endo/exo isomerism and the methylation degree of the amine nitrogen impacted their affinity for α4β2 and α7 nAChRs []. Endo primary amines displayed the highest affinity for both receptor subtypes. Furthermore, the introduction of specific substituents on the bicyclic core, such as a phenyl and piperidine ring, influenced both binding affinity for NMDA receptors and anticonvulsant activity in the maximal electroshock seizure (MES) test [].
Q3: What is known about the toxicity and safety profile of this compound derivatives?
A: Preliminary toxicity studies on novel N-substituted Bicyclo[2.2.1]heptan-2-amines, using MDCK (kidney) and N2a (neuroblastoma) cell lines, revealed dose-dependent toxicity above 100 μM and IC50 values exceeding 150 μM for both cell lines []. These findings suggest a toxicity profile similar to Memantine, an FDA-approved NMDA receptor antagonist used to treat Alzheimer's disease. Notably, the compound 2-Phenyl-N-(2-(piperidin-1-yl)ethyl)this compound (5a) displayed a favorable toxicity profile in both cell lines and emerged as a promising lead compound for further investigations [].
Q4: Have any in vitro or in vivo efficacy studies been conducted on this compound derivatives?
A: While detailed in vivo efficacy data is limited in the provided research, certain in vitro studies shed light on potential therapeutic applications. For example, compounds 1a and 2a, two 3-(pyridin-3-yl)this compound derivatives, acted as antagonists at α4β2 nAChRs while functioning as full agonists at recombinant α7 nAChRs and in SHSY5Y neuroblastoma cells []. This dual activity profile suggests potential in addressing complex neurological conditions. Additionally, the chloro derivative 2a demonstrated full agonist activity and submicromolar potency at the α3β2 subtype (EC50 = 0.43 μM) [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.